molecular formula C22H27NO4S B11592133 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11592133
M. Wt: 401.5 g/mol
InChI Key: MKAJETBRIUZIHR-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a sulfone-containing tetrahydrothiophene ring, a 4-ethylbenzyl group, and a 3-methylphenoxy substituent. The sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl) may enhance solubility and metabolic stability compared to non-oxidized thiophene derivatives .

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H27NO4S/c1-3-18-7-9-19(10-8-18)14-23(20-11-12-28(25,26)16-20)22(24)15-27-21-6-4-5-17(2)13-21/h4-10,13,20H,3,11-12,14-16H2,1-2H3

InChI Key

MKAJETBRIUZIHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A tetrahydrothiophene ring with a sulfone group.
  • An ethylbenzyl moiety that enhances lipophilicity.
  • A 3-methylphenoxy substituent that may influence its interaction with biological targets.

The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, and its molecular weight is approximately 396.48 g/mol.

Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium channels (GIRK) . Activation of these channels can lead to:

  • Modulation of neuronal excitability.
  • Regulation of neurotransmitter release, which is crucial in treating conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

Activity Description
GIRK Channel Activation Significant activator, enhancing potassium ion flow across neuronal membranes.
Neuroprotective Effects Potential to protect neurons from excitotoxicity and oxidative stress.
Antitumor Activity Preliminary studies suggest efficacy against certain cancer cell lines.

Case Studies

  • Neuroprotective Effects : In vitro studies have shown that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide can reduce neuronal cell death induced by excitotoxic agents. The mechanism involves modulation of intracellular calcium levels through GIRK channel activation, which helps maintain cellular homeostasis.
  • Antitumor Activity : A study conducted on human prostate cancer cells demonstrated that the compound exhibited cytotoxic effects at low micromolar concentrations. The assessment was performed using the sulforhodamine B assay, measuring cell viability and proliferation rates.

Comparative Analysis with Similar Compounds

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-(3-methylphenoxy)acetamide can be compared with structurally similar compounds:

Compound Name Structure Biological Activity
N-(1,1-dioxido-tetrahydrothiophen-3-yl)-2-fluorobenzamideStructureGIRK channel activator; neuroprotective
N-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideStructureAntitumor activity; less potent than target compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of N-substituted acetamides with variations in the benzyl and phenoxy groups. Key structural analogs include:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
  • Benzyl Group : 2-fluorobenzyl (electron-withdrawing substituent).
  • Phenoxy Group: 4-isopropyl (bulky, lipophilic substituent).
  • Key Differences : The fluorine atom may reduce metabolic oxidation compared to the ethyl group in the target compound, while the isopropyl group increases hydrophobicity.
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide
  • Benzyl Group : 4-chlorobenzyl (electron-withdrawing, polar substituent).
  • Key Differences: Chlorine increases molecular polarity, and the methoxy group may improve water solubility compared to the 3-methylphenoxy group in the target compound.
NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)
  • Core Structure: Shares the 2-(3-methylphenoxy)acetamide motif.
  • Key Differences: Replaces the sulfone-containing tetrahydrothiophene with a piperazinylphenyl group. NAPMA exhibits osteoclast inhibition, suggesting that the target compound’s phenoxyacetamide moiety may also confer anti-resorptive activity .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Molecular Weight (g/mol) Benzyl Substituent Phenoxy Substituent Reported Activity
Target Compound C23H27NO5S 429.53 4-ethyl 3-methyl Inferred stability/solubility
N-(2-fluorobenzyl) analog C23H26FNO5S 463.52 2-fluoro 4-isopropyl Not reported
N-(4-chlorobenzyl) analog C20H22ClNO5S 423.91 4-chloro 2-methoxy Not reported
NAPMA C22H25N3O3 379.45 Piperazinylphenyl 3-methyl Osteoclast inhibition
Key Observations:

Chlorine and fluorine substituents (e.g., in analogs ) introduce polarity, which may balance lipophilicity for improved pharmacokinetics.

Biological Activity: NAPMA’s osteoclast inhibition via downregulation of NFATc1 and c-Fos suggests that phenoxyacetamide derivatives with optimized substituents (e.g., sulfones in the target compound) could similarly target bone-related pathways . No direct activity data are available for the sulfone-containing analogs, but their structural similarity to bioactive acetamides supports further investigation.

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